2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and an indole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: The reaction starts with the chlorophenylmethylation of piperazine.
Condensation with acetohydrazide: The piperazine derivative is then reacted with acetohydrazide under controlled conditions.
Indole incorporation: The final step involves the condensation of the intermediate with an indole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it could interact with histamine receptors, influencing allergic responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine with structural similarities.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
Uniqueness
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(1H-indol-3-YL)methylidene]acetohydrazide stands out due to its unique combination of a piperazine ring, chlorophenyl group, and indole moiety. This structural diversity allows it to interact with a broader range of molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C22H24ClN5O |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H24ClN5O/c23-20-7-3-1-5-17(20)15-27-9-11-28(12-10-27)16-22(29)26-25-14-18-13-24-21-8-4-2-6-19(18)21/h1-8,13-14,24H,9-12,15-16H2,(H,26,29)/b25-14- |
InChI Key |
FZYRSUCWRIPFCJ-QFEZKATASA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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